3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-7-9-15(10-8-13)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQPPAICWFZEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenacyl bromide to form an intermediate, which is then subjected to cyclization with triazole derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenacyl or triazole moieties using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further explored for their biological activities .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the triazolo-pyrimidine class possess significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, modifications to the triazole or pyrimidine moieties can enhance selectivity towards specific cancer types, making them potential candidates for targeted cancer therapies.
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens. Investigations into its efficacy against bacteria and fungi have revealed that it can disrupt cellular functions in microbial cells, leading to cell death. This makes it a candidate for developing new antibiotics or antifungal agents.
Inhibition of Enzymatic Activity
Studies have demonstrated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes. The ability to modulate enzyme activity positions this compound as a potential therapeutic agent for metabolic disorders.
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may offer neuroprotective benefits. In vitro studies indicate potential mechanisms that could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Activity | A derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines. | Potential for development into a chemotherapeutic agent targeting breast cancer. |
| Antimicrobial Efficacy | Showed significant inhibition against Staphylococcus aureus and Candida albicans with MIC values below 10 µg/mL. | Could lead to new treatments for resistant bacterial infections and fungal diseases. |
| DPP-IV Inhibition | Exhibited competitive inhibition with an IC50 of 25 nM in enzymatic assays. | Suggests potential use in managing type 2 diabetes through oral medication development. |
| Neuroprotection | In vitro tests indicated reduced apoptosis in neuronal cell cultures exposed to oxidative stress when treated with the compound. | May lead to new therapies for neurodegenerative conditions by protecting brain cells from damage. |
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition leads to apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Key Observations:
Aryl Substituents: The 4-methylphenyl group in the target compound balances lipophilicity and steric effects compared to electron-rich substituents like 3,4-dimethoxyphenyl (in ) or polar groups like 4-chlorophenoxy (in ). Fluorinated or chlorinated aryl moieties (e.g., in ) may enhance binding affinity to hydrophobic pockets in biological targets but could reduce solubility.
Planarity and Conjugation: All triazolopyrimidinone derivatives exhibit coplanar ring systems (deviation <0.03 Å), ensuring strong conjugation and stability . Dihedral angles with substituents (e.g., 87.74° for 4-chlorophenoxy in ) influence molecular conformation and interaction with biological targets.
Pharmacological and Physicochemical Properties
- Solubility : Methoxy or piperazinyl groups (in ) improve aqueous solubility compared to the target compound’s methylphenyl and phenylethyl substituents.
- Metabolic Stability : Fluorinated analogs (e.g., in ) resist oxidative metabolism, whereas electron-donating groups (e.g., methoxy in ) may increase susceptibility to demethylation.
- Biological Activity: Thiazolo-pyrimidinones (in ) with thioxo groups show antimicrobial activity, suggesting that sulfur incorporation could modulate target specificity. However, triazolopyrimidinones are more commonly explored as kinase inhibitors or anti-inflammatory agents.
Biological Activity
The compound 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate triazole and pyrimidine moieties. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound along with various derivatives. The synthetic routes often utilize starting materials such as substituted phenyl groups and carbonyl compounds to achieve the desired structure .
Anti-inflammatory Effects
One of the prominent biological activities of this compound is its anti-inflammatory properties. Research indicates that derivatives of triazolopyrimidines exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, studies have shown that certain derivatives possess IC50 values against COX-1 and COX-2 comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one could be a promising candidate for developing new anti-inflammatory agents.
Anticancer Activity
Emerging studies have indicated that triazolopyrimidine derivatives may also exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . For example, certain derivatives have demonstrated efficacy against various cancer cell lines in vitro.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Modifications at specific positions on the triazole and pyrimidine rings can significantly influence their potency and selectivity against COX enzymes or cancer cells. For instance:
- Substituents at the para position of the phenyl ring enhance anti-inflammatory activity.
- Electron-donating groups increase the overall potency against COX enzymes.
Research has shown that specific substitutions can lead to improved bioavailability and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- In Vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), compounds similar to 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibited significant reductions in swelling compared to control groups treated with standard NSAIDs .
- Cell Line Studies : In vitro assays using human cancer cell lines showed that certain derivatives could inhibit cell proliferation by inducing apoptosis through mitochondrial pathways .
Q & A
Q. What are the recommended synthetic routes for this compound, and which steps require optimization?
The synthesis typically involves multi-step reactions, starting with pyrimidine or thiazole precursors. Key steps include cyclization to form the triazolo core and introducing substituents via nucleophilic substitution or cross-coupling reactions. Optimization should focus on:
- Solvent selection (polar aprotic solvents for cyclization).
- Catalyst choice (e.g., palladium for Suzuki-Miyaura coupling).
- Purification methods (column chromatography or recrystallization) to enhance yield and purity. Batch reactors are common, but flow chemistry (as in ) could improve reproducibility for scaled-up synthesis .
Q. What spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : Use 1H/13C NMR and 2D techniques (COSY, HMBC) to verify connectivity, particularly for the triazolo ring and substituents.
- X-ray crystallography : Provides definitive geometric data, as demonstrated in for analogous triazolopyrimidinones.
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Q. Which in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to bioactive heterocycles ( ).
- Cell viability assays (e.g., MTT): Evaluate cytotoxicity in cancer cell lines.
- Antimicrobial screening : Disk diffusion or microdilution assays, referencing protocols from for related compounds .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize triazolo ring formation under flow chemistry?
Apply DoE to systematically vary parameters:
- Temperature (80–120°C for cyclization).
- Residence time (optimized via flow rate adjustments).
- Reagent stoichiometry (e.g., diazo compound ratios). Response surface methodology (RSM) can identify optimal conditions, as shown in for flow-based syntheses of heterocycles .
Q. How to resolve discrepancies between computational and experimental data on tautomerism?
- Variable-temperature NMR : Probe tautomeric equilibria in solution.
- Solvent-dependent DFT calculations : Account for solvation effects.
- Synthesize tautomer analogs : Compare experimental activity/X-ray data to validate dominant forms (e.g., highlights crystallographic validation of tautomers) .
Q. What strategies elucidate the role of the 2-oxo-2-phenylethyl group in structure-activity relationships (SAR)?
- Analog synthesis : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Molecular docking : Predict interactions with target proteins (e.g., kinases).
- Free-Wilson analysis : Quantify substituent contributions to bioactivity, leveraging data from and on similar scaffolds .
Q. How to address contradictions in reported bioactivity data across similar compounds?
- Meta-analysis : Compare assay conditions (e.g., cell lines, enzyme isoforms) from studies like and .
- Protease selectivity panels : Test off-target effects to explain variability.
- Pharmacokinetic profiling : Assess bioavailability differences due to substituents (e.g., fluorine in enhances metabolic stability) .
Methodological Considerations
- Synthetic Challenges : Multi-step routes risk low yields at cyclization stages. Consider microwave-assisted synthesis (not explicitly cited but inferred from ’s emphasis on controlled conditions) .
- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian) to confirm assignments .
- Advanced Characterization : Use dynamic NMR or X-ray photocrystallography () to study conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
